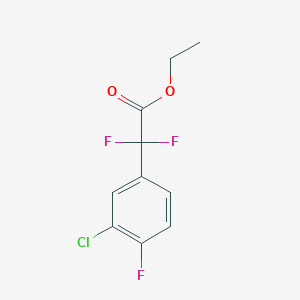

Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate is not provided in the sources retrieved .Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, boiling point, density, and solubility. Unfortunately, the specific physical and chemical properties for Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate are not provided in the sources retrieved .科学的研究の応用

Fluorinated Compound Synthesis

Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, play a critical role in the pharmaceutical and agricultural industries due to their unique properties, including increased stability and lipophilicity. These properties enhance drug absorption and metabolic stability, making fluorination a valuable tool in drug design and synthesis (Qiu et al., 2009). Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate could serve as an intermediate in the synthesis of fluorinated analogs, leveraging its fluorine atoms to modify the biological activity and physical properties of pharmaceutical compounds.

Chemosensors Development

Fluorophores, such as those based on 4-methyl-2,6-diformylphenol (DFP), are vital for developing chemosensors that detect various analytes, including metal ions and neutral molecules. DFP-based chemosensors exhibit high selectivity and sensitivity, crucial for biomedical applications and environmental monitoring (Roy, 2021). Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate, with its fluorine content, could contribute to the synthesis of novel fluorophores for chemosensor applications, providing sensitive detection tools for various applications.

Environmental Degradation Studies

The study of the environmental degradation of polyfluoroalkyl chemicals is crucial for understanding their fate and impact. Research into microbial degradation pathways, half-lives, and potential for defluorination helps assess the environmental risks associated with these chemicals and their precursors (Liu & Avendaño, 2013). Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate, as a fluorinated chemical, could be a subject of such studies to determine its environmental stability and degradation products.

Fluoroalkylation Reactions in Aqueous Media

The development of fluoroalkylation methods in aqueous media represents an advance towards environmentally friendly chemistry, reducing the reliance on hazardous solvents. These methods enable the efficient incorporation of fluorinated groups into target molecules, crucial for pharmaceutical and agrochemical industries (Song et al., 2018). Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate might be utilized in such reactions, offering a versatile reagent for introducing fluorinated motifs under green chemistry conditions.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)10(13,14)6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXWAYKMMWYYFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)F)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2567011.png)

![(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2567012.png)

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2567014.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide](/img/structure/B2567022.png)

![Ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2567025.png)

![7-(2-ethoxyethyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2567033.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2567034.png)